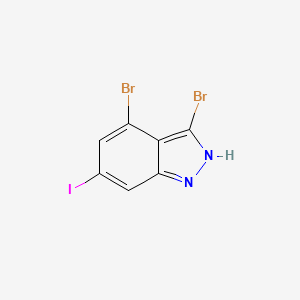

![molecular formula C12H7ClN4O2 B1648836 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1018143-17-3](/img/structure/B1648836.png)

5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Overview

Description

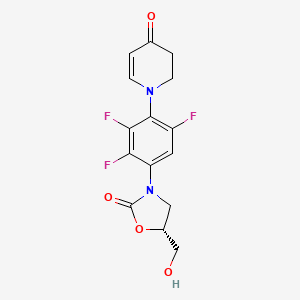

5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a chemical compound with the molecular weight of 274.67 . Its IUPAC name is the same as the common name . The compound’s Inchi Code is 1S/C12H7ClN4O2/c13-8-3-1-7 (2-4-8)9-5-10 (11 (18)19)17-12 (16-9)14-6-15-17/h1-6H, (H,18,19) .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 5-position and a carboxylic acid group at the 7-position . The Inchi Key for this compound is GHAAGUNVMGLILW-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, triazolo[1,5-a]pyrimidines are known to exhibit a wide range of reactivity .Scientific Research Applications

Heteroaromatization and Antimicrobial Activity

The study by El-Agrody et al. (2001) explored the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds via the reaction of certain intermediates with various reagents. The antimicrobial activity of some synthesized compounds was evaluated, showcasing their potential application in developing new antimicrobial agents El-Agrody, M.S. Abd El-Latif, N. A. El-Hady, A. H. Fakery, A. Bedair, 2001.

Structural Analysis of Triazole Derivatives

Velavan et al. (1997) determined the structures of two 1,2,4-triazole derivatives, including a compound similar to "5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid". Their analysis revealed that both molecules are nearly planar, with chlorophenyl rings lying almost in the same plane as the rest of the structure, stabilized by N-H...N hydrogen bonds Velavan, K. Sivakumar, H. Fun, U. S. Pathak, K. Jain, S. Singh, 1997.

Novel Synthesis of Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines

Hassan (2006) reported on the regioselective synthesis of 1,2,4-triazolo[4,3-a]pyrimidine derivatives from the reaction of a similar compound with hydrazonoyl chlorides, yielding good yields and establishing the structures of the newly synthesized compounds Hassan, 2006.

Synthesis and Diversification of Triazolopyrimidines

Tang et al. (2014) synthesized 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and discussed their ring rearrangement to [1,5-c] analogues and further diversification. This study highlights the versatility of these compounds as synthetic intermediates, useful for further chemical modifications Tang, Chao Wang, Zhiming Li, Quanrui Wang, 2014.

Synthetic Utility of Heteroaromatic Azido Compounds

Westerlund's research (1980) into the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes underlines the synthetic utility of heteroaromatic azido compounds. The study emphasizes the versatility of these reactions in synthesizing complex heterocyclic compounds Westerlund, 1980.

Future Directions

The future directions for research on this compound could include detailed studies on its synthesis, chemical reactivity, mechanism of action, and potential biological activities. Given the versatile biological activities of triazole compounds , this compound could be a potential candidate for further pharmacological studies.

Mechanism of Action

Target of Action

Compounds with similar structures, known as [1,2,4]triazolo[1,5-a]pyrimidines (tps), have been found to interact with a variety of targets, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer targets .

Mode of Action

Tps have been shown to exhibit their biological activities through various mechanisms, such as selective binding at specific sites in the cardiovascular system .

Biochemical Pathways

Tps and their analogs have been found to impact a variety of biological pathways, contributing to their diverse biological activities .

Result of Action

Tps and their analogs have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .

Biochemical Analysis

Cellular Effects

Tps have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

TPs are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN4O2/c13-8-3-1-7(2-4-8)9-5-10(11(18)19)17-12(16-9)14-6-15-17/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAAGUNVMGLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=NC=NN3C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

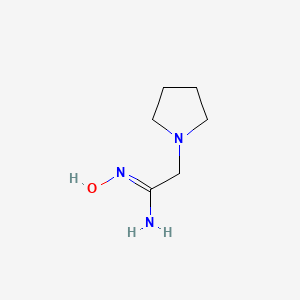

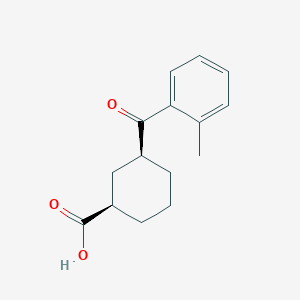

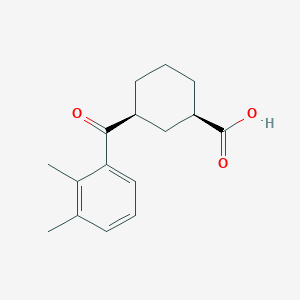

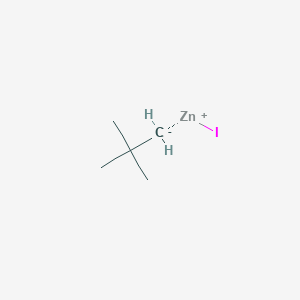

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1648755.png)

![Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate](/img/structure/B1648774.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl pivalate](/img/structure/B1648819.png)